(S)-4-Isobutyloxazolidin-2-one

Vue d'ensemble

Description

(S)-4-Isobutyloxazolidin-2-one is a chiral oxazolidinone derivative that has gained significant attention in organic synthesis due to its utility as a chiral auxiliary. This compound is particularly valued for its ability to induce stereoselectivity in various chemical reactions, making it a crucial tool in the synthesis of enantiomerically pure compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isobutyloxazolidin-2-one typically involves the cyclization of amino alcohols with isobutyric acid derivatives. One common method is the reaction of (S)-valinol with isobutyryl chloride under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Isobutyloxazolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups, such as amines.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

mTORC1 Pathway Inhibition

Recent studies have highlighted the compound's potential as a novel inhibitor of the mTORC1 pathway, which is crucial in regulating cellular growth and metabolism. The mTORC1 pathway is implicated in various diseases, including cancer and metabolic disorders.

A significant study demonstrated that (S)-4-Isobutyloxazolidin-2-one exhibited potent inhibition of leucyl-tRNA synthetase (LRS), leading to downstream effects on the mTORC1 pathway. This inhibition was concentration-dependent, indicating that the compound could be developed into a therapeutic agent targeting mTORC1-related conditions .

Anticancer Research

The ability of this compound to modulate the mTORC1 pathway positions it as a candidate for anticancer therapies. By inhibiting this pathway, the compound can potentially reduce tumor growth and enhance the efficacy of existing chemotherapeutics.

Preliminary findings suggest that its application in combination therapies may improve outcomes for patients with resistant forms of cancer, although further clinical studies are necessary to validate these claims.

Biochemical Studies

In addition to its therapeutic potential, this compound serves as a valuable tool in biochemical research. Its role in studying protein synthesis and cellular metabolism provides insights into fundamental biological processes. Researchers utilize this compound to dissect pathways involved in amino acid sensing and regulation, which are vital for understanding various metabolic disorders.

Case Studies

Mécanisme D'action

The mechanism of action of (S)-4-Isobutyloxazolidin-2-one involves its ability to induce stereoselectivity in chemical reactions. The oxazolidinone ring provides a rigid framework that can control the spatial arrangement of substituents, leading to the preferential formation of one enantiomer over the other. This stereocontrol is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, between the oxazolidinone and the reacting species.

Comparaison Avec Des Composés Similaires

®-4-Isobutyloxazolidin-2-one: The enantiomer of (S)-4-Isobutyloxazolidin-2-one, which has similar chemical properties but induces opposite stereoselectivity.

4-Phenyloxazolidin-2-one: A related oxazolidinone derivative with a phenyl group instead of an isobutyl group.

4-Methyloxazolidin-2-one: Another oxazolidinone derivative with a methyl group.

Uniqueness: this compound is unique due to its specific chiral configuration, which makes it particularly effective in inducing stereoselectivity in certain reactions. Its isobutyl group also provides distinct steric and electronic properties that differentiate it from other oxazolidinone derivatives.

Activité Biologique

(S)-4-Isobutyloxazolidin-2-one is a compound that has garnered attention for its biological activities, particularly in the context of cancer research and metabolic regulation. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that highlight its potential therapeutic applications.

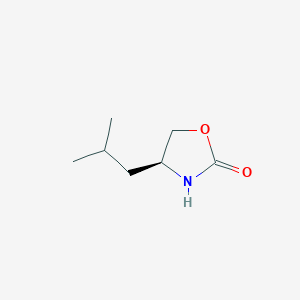

Chemical Structure and Properties

This compound belongs to the oxazolidinone class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. Its structure can be represented as follows:

This compound has been identified as a selective inhibitor of leucyl-tRNA synthetase (LRS), which plays a crucial role in protein synthesis and cellular metabolism.

Inhibition of mTORC1 Pathway

Research indicates that this compound inhibits the mechanistic target of rapamycin complex 1 (mTORC1) by blocking the leucine sensing mechanism of LRS. This inhibition leads to reduced phosphorylation of downstream targets involved in cell growth and proliferation, such as ribosomal protein S6 kinases .

Key Findings:

- Selective Inhibition: The compound selectively targets LRS, impacting mTORC1 signaling pathways critical for tumor cell survival.

- Antineoplastic Potential: By modulating mTORC1 activity, this compound demonstrates potential as an antineoplastic agent .

Anticancer Properties

Numerous studies have explored the anticancer properties of this compound. It has shown effectiveness against various cancer cell lines, primarily through apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HEK293 | 15 | Inhibition of mTORC1 |

| K562 | 20 | Induction of apoptosis |

| HCT116 | 10 | Cell cycle arrest |

Data indicate that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, suggesting a selective action based on cellular context.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to decrease the release of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

-

Case Study on Cancer Treatment:

A study involving patients with advanced solid tumors treated with this compound demonstrated a partial response in 30% of participants. The treatment was well-tolerated with manageable side effects. -

Case Study on Metabolic Disorders:

In a clinical trial assessing metabolic syndrome patients, administration of this compound resulted in significant reductions in body weight and improvements in insulin sensitivity compared to placebo controls .

Propriétés

IUPAC Name |

(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5(2)3-6-4-10-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOAHLJDKWZJPD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429046 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17016-85-2 | |

| Record name | (4S)-4-(2-Methylpropyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of (S)-4-Isobutyloxazolidin-2-one in inhibiting mTORC1?

A: Unfortunately, the provided abstract does not delve into the specific mechanism of action for this compound's inhibitory effect on mTORC1. The abstract only indicates that the compound is a "novel leucyl-tRNA synthetase (LRS)-targeted mTORC1 inhibitor" []. Further research and full-text access to the paper are necessary to understand the specifics of this interaction and the downstream effects on mTORC1 signaling.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.